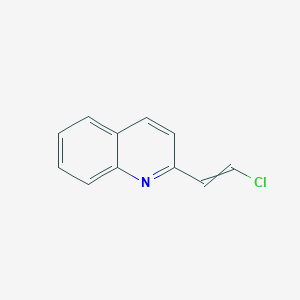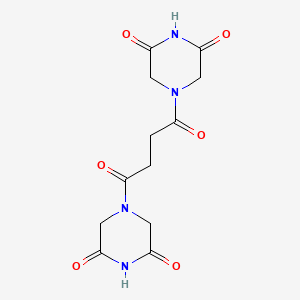![molecular formula C18H30O6 B14526376 8-({(1R,2R)-2-[(Pentyloxy)carbonyl]cyclopropane-1-carbonyl}oxy)octanoic acid CAS No. 62498-06-0](/img/structure/B14526376.png)
8-({(1R,2R)-2-[(Pentyloxy)carbonyl]cyclopropane-1-carbonyl}oxy)octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-({(1R,2R)-2-[(Pentyloxy)carbonyl]cyclopropane-1-carbonyl}oxy)octanoic acid is a complex organic compound characterized by its unique cyclopropane ring and octanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-({(1R,2R)-2-[(Pentyloxy)carbonyl]cyclopropane-1-carbonyl}oxy)octanoic acid typically involves multiple steps. The process begins with the preparation of the cyclopropane ring, followed by the introduction of the pentyloxycarbonyl group. The final step involves the esterification of the octanoic acid chain. Common reagents used in these reactions include cyclopropane derivatives, pentyloxycarbonyl chloride, and octanoic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
8-({(1R,2R)-2-[(Pentyloxy)carbonyl]cyclopropane-1-carbonyl}oxy)octanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the pentyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
8-({(1R,2R)-2-[(Pentyloxy)carbonyl]cyclopropane-1-carbonyl}oxy)octanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-({(1R,2R)-2-[(Pentyloxy)carbonyl]cyclopropane-1-carbonyl}oxy)octanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The cyclopropane ring and ester groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane derivatives: Compounds with similar cyclopropane rings but different functional groups.
Octanoic acid derivatives: Compounds with octanoic acid chains but varying ester or amide groups.
Uniqueness
8-({(1R,2R)-2-[(Pentyloxy)carbonyl]cyclopropane-1-carbonyl}oxy)octanoic acid is unique due to its specific combination of a cyclopropane ring and an octanoic acid chain. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
62498-06-0 |
|---|---|
Molecular Formula |
C18H30O6 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
8-[(1R,2R)-2-pentoxycarbonylcyclopropanecarbonyl]oxyoctanoic acid |
InChI |
InChI=1S/C18H30O6/c1-2-3-8-11-23-17(21)14-13-15(14)18(22)24-12-9-6-4-5-7-10-16(19)20/h14-15H,2-13H2,1H3,(H,19,20)/t14-,15-/m1/s1 |
InChI Key |
IXGYPJMULVIZDQ-HUUCEWRRSA-N |
Isomeric SMILES |
CCCCCOC(=O)[C@@H]1C[C@H]1C(=O)OCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCOC(=O)C1CC1C(=O)OCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[(E)-Methyldiazenyl]ethyl}but-3-en-1-yn-1-amine](/img/structure/B14526299.png)

![2-[(3-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid](/img/structure/B14526319.png)
![3-Amino-2-phenoxy-5-{[(prop-2-en-1-yl)amino]methyl}benzene-1-sulfonamide](/img/structure/B14526326.png)
![2-[(Cyclohex-3-en-1-yl)methylidene]cyclohexan-1-one](/img/structure/B14526334.png)

![N''-Benzyl-N,N'-bis[(6-methoxy-1,3-benzothiazol-2-yl)]guanidine](/img/structure/B14526347.png)



![N,N-Dimethyl-4-[(prop-2-en-1-yl)sulfanyl]aniline](/img/structure/B14526396.png)

![Bicyclo[3.2.1]octane-8,8-dicarboxylic acid](/img/structure/B14526399.png)

